
4-Bromo-N-cyclohexyl-2-methoxybenzamide
Overview
Description
4-Bromo-N-cyclohexyl-2-methoxybenzamide: is an organic compound with the molecular formula C14H18BrNO2 It is a derivative of benzamide, featuring a bromine atom at the fourth position, a cyclohexyl group attached to the nitrogen atom, and a methoxy group at the second position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-cyclohexyl-2-methoxybenzamide typically involves the following steps:
Bromination: The starting material, 2-methoxybenzoic acid, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide to introduce the bromine atom at the fourth position.
Amidation: The brominated product is then reacted with cyclohexylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide to form the amide bond, resulting in this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: The bromine atom in 4-Bromo-N-cyclohexyl-2-methoxybenzamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, breaking down the compound into its corresponding carboxylic acid and amine components.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under appropriate conditions to facilitate the substitution reaction.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.
Major Products Formed:
Nucleophilic Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Hydrolysis: The major products are 2-methoxy-4-bromobenzoic acid and cyclohexylamine.
Scientific Research Applications
Chemistry: 4-Bromo-N-cyclohexyl-2-methoxybenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further functionalization, making it valuable in organic synthesis.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design and development of new pharmaceuticals. Its structural features may contribute to biological activity, making it a candidate for drug discovery and development.
Industry: In the material science industry, this compound can be used as a building block for the synthesis of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-N-cyclohexyl-2-methoxybenzamide is not well-documented. its potential biological activity could be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and the methoxy group may play a role in binding interactions, while the cyclohexyl group could influence the compound’s overall conformation and stability.
Comparison with Similar Compounds
4-Bromo-N-cyclohexyl-3-methoxybenzamide: Similar structure but with the methoxy group at the third position.
4-Bromo-N-cyclohexylbenzamide: Lacks the methoxy group.
4-Bromo-N-cyclohexyl-2-methylbenzamide: Contains a methyl group instead of a methoxy group.
Uniqueness: 4-Bromo-N-cyclohexyl-2-methoxybenzamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and potential applications. The presence of both the bromine atom and the methoxy group on the benzene ring, along with the cyclohexyl group on the amide nitrogen, provides a distinct chemical profile that can be leveraged in various research and industrial contexts.
Biological Activity
4-Bromo-N-cyclohexyl-2-methoxybenzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, including case studies and data tables that highlight its applications and effects.
Synthesis of this compound
The synthesis typically involves two main steps:
- Bromination : The precursor, 2-methoxybenzoic acid, is brominated using bromine or N-bromosuccinimide to introduce a bromine atom at the para position.
- Amidation : The resulting brominated compound is reacted with cyclohexylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond, yielding this compound.
The exact mechanism of action for this compound remains largely undocumented. However, it is hypothesized that its biological activity may stem from interactions with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and methoxy group may enhance binding interactions, while the cyclohexyl moiety could influence the compound's conformation and stability.
Enzyme Inhibition
The compound may also act as an inhibitor for certain enzymes. The structural features allow it to bind effectively to active sites, potentially inhibiting enzymatic activity. This characteristic is valuable in drug design for conditions requiring enzyme modulation .
Study 1: Antimicrobial Activity Assessment
A study evaluating a series of benzamide derivatives found that modifications at the para position significantly influenced antimicrobial efficacy. Although this compound was not directly tested, related compounds demonstrated promising results against Gram-positive bacteria .
Study 2: Enzyme Interaction Analysis
Another investigation focused on the interaction of similar compounds with cytochrome P450 enzymes, which are crucial in drug metabolism. The study highlighted how structural variations could enhance binding affinity and inhibition potency. This suggests that this compound may also exhibit favorable interactions with these enzymes .
Data Table: Comparison of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Bromo-N-cyclohexyl-2-methoxybenzamide, and how can reaction conditions be optimized?
The synthesis typically involves coupling 4-bromo-2-methoxybenzoic acid with cyclohexylamine via an amidation reaction. Key steps include:
- Activation of the carboxylic acid : Use carbodiimides (e.g., DCC or EDC) with catalytic DMAP to form an active ester intermediate.
- Amine coupling : React the activated acid with cyclohexylamine in anhydrous dichloromethane or THF under nitrogen.
- Optimization : Adjust reaction temperature (0–25°C), stoichiometry (1.2:1 amine-to-acid ratio), and purification methods (e.g., column chromatography with ethyl acetate/hexane) to improve yield (>75%) and purity (HPLC >98%) .
Q. What spectroscopic techniques are recommended for validating the structure of this compound?
A multi-technique approach is essential:
Technique | Key Parameters | Utility |
---|---|---|
NMR | H (δ 7.2–6.8 ppm for aromatic protons), C (C=O at ~167 ppm) | Confirms substitution pattern and cyclohexyl group integration. |
MS | Molecular ion peak at m/z 352.1 ([M+H]) | Validates molecular weight. |
FTIR | Amide C=O stretch (~1650 cm), methoxy C-O (~1250 cm) | Identifies functional groups. |
Discrepancies between experimental and theoretical data should prompt re-examination of reaction conditions or purity . |
Advanced Research Questions
Q. How can researchers resolve conflicting data in spectroscopic characterization (e.g., unexpected splitting in 1^11H NMR)?
Conflicts may arise from:
- Rotamers : Amide bond rotation can split signals. Use variable-temperature NMR (e.g., 25–60°C) to coalesce peaks and confirm dynamic behavior.
- Impurities : Recrystallize from ethanol/water or use preparative HPLC to isolate pure fractions.
- Crystallographic validation : Compare with single-crystal X-ray data (e.g., C=O bond length ~1.22 Å, Br-C distance ~1.89 Å) to confirm structural assignments .
Q. What strategies are effective in analyzing the crystal structure of this compound derivatives?
- Single-crystal X-ray diffraction : Use synchrotron radiation or Mo-Kα sources (λ = 0.71073 Å) for high-resolution data.
- Data refinement : Apply SHELX or OLEX2 software to model thermal displacement parameters (U) and hydrogen bonding (e.g., N–H···O interactions at ~2.8 Å).
- Validation : Cross-check with Cambridge Structural Database entries for benzamide derivatives to identify atypical bond angles or torsional strain .
Q. How is the bioactivity of this compound assessed in anticancer research?
- In vitro assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays (IC values).
- Mechanistic studies : Use Western blotting to evaluate apoptosis markers (e.g., caspase-3 cleavage) or flow cytometry for cell-cycle arrest (G1/S phase).
- Comparative analysis : Benchmark against structurally related benzamides (e.g., 4-bromo-N-phenyl analogs) to establish structure-activity relationships (SAR) .
Q. What challenges arise in synthesizing novel derivatives of this compound, and how can they be mitigated?
- Steric hindrance : Bulky cyclohexyl groups may slow amidation. Use microwave-assisted synthesis (80°C, 30 min) to enhance reactivity.
- Regioselectivity : Bromine’s electron-withdrawing effect directs electrophilic substitution. Protect the amide with Boc groups before functionalizing the aromatic ring.
- Scale-up : Replace hazardous solvents (e.g., DCM) with green alternatives (e.g., cyclopentyl methyl ether) for safer large-scale production .
Notes
- Data Sources : Prioritize PubChem, NIST, and peer-reviewed journals (e.g., Acta Crystallographica) .
- Methodology Emphasis : Answers focus on experimental workflows rather than definitions.
Properties
IUPAC Name |
4-bromo-N-cyclohexyl-2-methoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-18-13-9-10(15)7-8-12(13)14(17)16-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOULYZIFUYMJFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)C(=O)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681829 | |
Record name | 4-Bromo-N-cyclohexyl-2-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257665-02-3 | |
Record name | Benzamide, 4-bromo-N-cyclohexyl-2-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1257665-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-N-cyclohexyl-2-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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